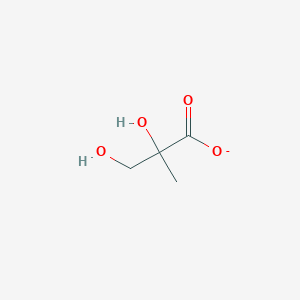

2,3-Dihydroxy-2-methylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-dihydroxy-2-methylpropanoate is a hydroxy monocarboxylic acid anion. It derives from a propionate. It is a conjugate base of a 2,3-dihydroxy-2-methylpropanoic acid.

Aplicaciones Científicas De Investigación

Medical Applications

1.1 Immunosuppressive Properties

Research indicates that compounds structurally related to 2,3-dihydroxy-2-methylpropanoate possess immunosuppressive effects, making them candidates for organ transplantation therapies. For instance, studies on 2-substituted 2-aminopropane-1,3-diols have shown their effectiveness in suppressing immune responses, which is crucial for preventing organ rejection after transplantation.

1.2 Anticancer Activity

Recent studies have explored the synthesis of derivatives of this compound that act as histone deacetylase inhibitors (HDACIs). These compounds exhibited significant antiproliferative activity against cancer cell lines such as HeLa cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin . The ability of these derivatives to inhibit cancer cell growth highlights their potential as therapeutic agents in oncology.

Biochemical Applications

2.1 Role in Metabolic Pathways

The compound may serve as an intermediate in various metabolic processes akin to other hydroxy fatty acids. Its structure allows for interactions with enzymes involved in lipid metabolism, suggesting a role in modulating metabolic pathways. This potential involvement opens avenues for research into its effects on metabolic disorders such as diabetes.

2.2 Synthesis of Complex Molecules

The reactivity of the hydroxyl groups in this compound makes it a valuable precursor in organic synthesis. It can participate in various chemical reactions typical for hydroxy acids, facilitating the construction of more complex organic molecules. This property is particularly useful in developing pharmaceuticals and other biologically active compounds.

Chemical Synthesis Methods

Several methods have been developed for synthesizing this compound:

- Dihydrogen Peroxide Method : This method involves the reaction of dihydrogen peroxide with ortho-tungstic acid at elevated temperatures (80°C) for approximately 2.25 hours, yielding the desired compound.

- Diazotization Method : Another approach includes diazotizing 2-methyl-L-phenylalanine hydrochloride in a mixed solvent of 1,4-dioxane and water with dilute sulfuric acid and sodium nitrite at room temperature overnight. This method typically achieves an extraction yield of about 85%.

Table 1: Summary of Anticancer Activity Studies

| Compound Derivative | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | HeLa | 0.69 | |

| Doxorubicin | HeLa | 2.29 |

This table illustrates the comparative effectiveness of synthesized derivatives against cancer cells compared to a standard chemotherapeutic agent.

Propiedades

Fórmula molecular |

C4H7O4- |

|---|---|

Peso molecular |

119.1 g/mol |

Nombre IUPAC |

2,3-dihydroxy-2-methylpropanoate |

InChI |

InChI=1S/C4H8O4/c1-4(8,2-5)3(6)7/h5,8H,2H2,1H3,(H,6,7)/p-1 |

Clave InChI |

DGADNPLBVRLJGD-UHFFFAOYSA-M |

SMILES canónico |

CC(CO)(C(=O)[O-])O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.